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Compound of Interest

Compound Name: 1-Iodoundecane

Cat. No.: B118513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-iodoundecane from 1-

undecanol, a key transformation in the preparation of various intermediates for research and

drug development. 1-Iodoundecane serves as a versatile building block, enabling the

introduction of an eleven-carbon alkyl chain in the synthesis of complex organic molecules.

This document details two robust and widely applicable synthetic methodologies, presenting

quantitative data, comprehensive experimental protocols, and a visual representation of the

synthetic workflows.

Core Synthetic Strategies
The conversion of the primary alcohol, 1-undecanol, to the corresponding alkyl iodide, 1-
iodoundecane, can be efficiently achieved through two principal methods:

One-Pot Iodination using Triphenylphosphine and Iodine: This method, a variation of the

Appel reaction, offers a direct and high-yielding conversion of the alcohol to the iodide in a

single step.

Two-Step Finkelstein-Type Reaction: This approach involves the initial activation of the

alcohol by converting it to a sulfonate ester, such as a tosylate, followed by a nucleophilic

substitution with an iodide salt.
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Data Presentation: Comparison of Synthetic
Methods
The following table summarizes the key quantitative data for the two primary methods

discussed in this guide, allowing for a direct comparison of their efficacy.

Parameter
Method 1:
Triphenylphosphine &
Iodine

Method 2: Finkelstein-Type
(via Tosylate)

Starting Material 1-Undecanol 1-Undecanol

Key Reagents
Triphenylphosphine, Iodine,

Imidazole

1. p-Toluenesulfonyl chloride,

Pyridine2. Sodium Iodide

Solvent(s) Dichloromethane 1. Dichloromethane2. Acetone

Reaction Temperature Room Temperature
1. 0 °C to Room Temperature2.

Reflux

Reaction Time ~1.5 hours 1. ~4-6 hours2. ~4 hours

Reported Yield High (approaching 99%)
High (typically >85% over two

steps)

Workup/Purification
Aqueous quench, filtration,

silica plug

Aqueous workup, extraction,

crystallization/chromatography

Experimental Protocols
Method 1: One-Pot Iodination using Triphenylphosphine
and Iodine
This protocol is adapted from a procedure for the synthesis of 1-iodododecane and is expected

to provide a high yield of 1-iodoundecane.

Materials:

1-Undecanol
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Triphenylphosphine (PPh₃)

Iodine (I₂)

Imidazole

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Hexanes

Pentane

Silica gel

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

To a solution of 1-undecanol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) in a

round-bottom flask equipped with a magnetic stirrer, add imidazole (1.3 eq) and

triphenylphosphine (1.3 eq).

To the stirred solution, add iodine (1.3 eq) portion-wise. The reaction is exothermic and the

solution will turn dark brown.

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-

layer chromatography (TLC).

Upon completion of the reaction (typically 1.5-2 hours), quench the reaction by adding a

saturated aqueous solution of sodium thiosulfate. The brown color will disappear.

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous

layer with dichloromethane.

Combine the organic layers and wash with brine. Dry the organic layer over anhydrous

sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by passing it through a plug of silica gel, eluting with

hexanes. Further purification can be achieved by recrystallization from pentane at low

temperature to yield pure 1-iodoundecane.

Method 2: Two-Step Finkelstein-Type Reaction via
Undecyl Tosylate
This method involves two distinct chemical transformations: the formation of undecyl tosylate

and its subsequent conversion to 1-iodoundecane.

Part A: Synthesis of Undecyl Tosylate

Materials:

1-Undecanol

p-Toluenesulfonyl chloride (TsCl)

Pyridine or Triethylamine

Dichloromethane (DCM), dry

Water

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve 1-undecanol (1.0 eq) in dry dichloromethane.

Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).

Slowly add p-toluenesulfonyl chloride (1.2 eq) to the stirred solution.

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and

stir for an additional 2 hours. Monitor the reaction by TLC.
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Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

Separate the layers and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash successively with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield undecyl tosylate, which can often be used in the next step without further

purification.

Part B: Synthesis of 1-Iodoundecane from Undecyl Tosylate

Materials:

Undecyl Tosylate (from Part A)

Sodium Iodide (NaI), anhydrous

Acetone, dry

Pentane

10% aqueous sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve undecyl tosylate (1.0 eq)

in dry acetone.

Add anhydrous sodium iodide (1.2 eq) to the solution.

Heat the mixture to a gentle reflux and maintain for 4 hours. A precipitate of sodium tosylate

will form.
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Cool the reaction mixture to room temperature and remove the acetone under reduced

pressure.

Partition the residue between pentane and a 10% aqueous sodium thiosulfate solution.

Separate the layers and wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the crude 1-iodoundecane.

The product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations
The following diagrams illustrate the logical workflow and chemical transformations described

in this guide.

Method 1: One-Pot Iodination

Method 2: Finkelstein-Type Reaction

1-Undecanol React with PPh3, I2, Imidazole in DCM Aqueous Workup & Quench Silica Plug / Recrystallization 1-Iodoundecane

1-Undecanol React with TsCl, Pyridine in DCM Undecyl Tosylate React with NaI in Acetone Aqueous Workup & Extraction Distillation / Chromatography 1-Iodoundecane

Click to download full resolution via product page

Caption: Comparative workflow of the one-pot and two-step syntheses of 1-iodoundecane.
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Method 1: Appel-Type Reaction Pathway

Method 2: Finkelstein-Type Pathway

1-Undecanol [R-O-PPh3]+I-+ [Ph3P-I]+I-

PPh3 + I2 [Ph3P-I]+I-

1-IodoundecaneSN2 attack by I-

Triphenylphosphine oxide

1-Undecanol Undecyl Tosylate+ TsCl, Pyridine

TsCl 1-Iodoundecane
+ NaI (SN2)

Sodium Tosylate+ NaI

NaI

Click to download full resolution via product page

Caption: Reaction pathways for the synthesis of 1-iodoundecane via two distinct methods.

To cite this document: BenchChem. [Synthesis of 1-Iodoundecane from 1-Undecanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118513#synthesis-of-1-iodoundecane-from-1-
undecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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